

## Application Notes and Protocols: Evaluating Zanzalintinib Efficacy Using Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Zanzalintinib |           |
| Cat. No.:            | B8146347      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zanzalintinib** (XL092) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that shows significant promise in cancer therapy.[1][2] It targets key signaling pathways involved in tumor growth, angiogenesis, and immune regulation by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][3][4][5] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor.[6][7][8] This allows for more accurate prediction of patient responses to therapeutic agents.[9][10] These application notes provide a detailed protocol for utilizing patient-derived cancer organoids to test the efficacy of **Zanzalintinib**, offering a robust platform for preclinical drug response assessment and personalized medicine.[6][9]

## **Zanzalintinib's Mechanism of Action**

**Zanzalintinib** exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways. The inhibition of VEGFR disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[11] The MET signaling pathway is implicated in tumor cell proliferation, survival, and metastasis.[4][12] The TAM kinases (TYRO3, AXL, MER) are involved in immune suppression and resistance to therapy.[4][12][13] By targeting



these pathways, **Zanzalintinib** not only directly inhibits tumor growth but may also create a more immune-permissive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[1][14]



Click to download full resolution via product page

Figure 1: Zanzalintinib's targeted signaling pathways.

## **Experimental Workflow**

The overall workflow for testing **Zanzalintinib** response in patient-derived organoids involves several key stages: generation of PDOs from patient tumor tissue, expansion and characterization of the organoid cultures, treatment with **Zanzalintinib**, and subsequent analysis of the drug's effects.



Click to download full resolution via product page



#### Figure 2: Experimental workflow for testing Zanzalintinib.

## **Protocols**

# Protocol 1: Generation and Culture of Patient-Derived Organoids

This protocol is adapted from established methods for generating organoids from epithelial cancers.[15][16]

#### Materials:

- Fresh tumor tissue from resection or biopsy
- Basement membrane matrix
- Advanced DMEM/F12 medium
- Supplements: B27, N2, Noggin, R-spondin-1, EGF, FGF, Gastrin, N-acetylcysteine
- Antibiotics (Penicillin/Streptomycin)
- Collagenase Type II
- DNase I
- Phosphate-buffered saline (PBS)
- Cell culture plates and consumables

#### Procedure:

- Tissue Processing:
  - Wash the fresh tumor tissue with cold PBS supplemented with antibiotics.
  - Mince the tissue into small fragments (1-2 mm³).



- Digest the tissue fragments with Collagenase Type II and DNase I in Advanced DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with excess medium and filter the cell suspension through a 70
  µm cell strainer.
- Centrifuge the cell suspension and wash the pellet with cold PBS.
- Organoid Seeding:
  - Resuspend the cell pellet in a cold basement membrane matrix.
  - Plate droplets of the cell-matrix mixture into pre-warmed 24-well plates.
  - Allow the droplets to solidify at 37°C for 15-20 minutes.
  - Overlay with complete organoid culture medium.
- · Organoid Culture and Maintenance:
  - Incubate the cultures at 37°C in a 5% CO<sub>2</sub> incubator.
  - Change the medium every 2-3 days.
  - Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding them in a fresh basement membrane matrix.

## **Protocol 2: Zanzalintinib Treatment and Viability Assay**

#### Materials:

- Established patient-derived organoid cultures
- Zanzalintinib (dissolved in DMSO)
- Organoid culture medium
- 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)



- 384-well plates suitable for luminescence readings
- Liquid handling robotics (recommended for high-throughput screening)[17]

#### Procedure:

- Organoid Plating for Drug Screening:
  - Harvest mature organoids and dissociate them into smaller fragments.
  - Count the organoid fragments and resuspend them in a basement membrane matrix at a desired density (e.g., 100-200 organoids per 10 μL).
  - Dispense 10 μL of the organoid-matrix suspension into each well of a 384-well plate.
  - Incubate to allow the matrix to solidify.
  - Add 40 μL of complete organoid culture medium to each well.

#### • Zanzalintinib Treatment:

- Prepare a serial dilution of Zanzalintinib in organoid culture medium. A typical concentration range could be from 0.01 nM to 10 μM. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
- Carefully remove the existing medium from the organoid-containing wells.
- Add 50 μL of the medium containing the different concentrations of Zanzalintinib to the respective wells.
- Incubate the plate at 37°C for 72-120 hours.
- Cell Viability Assessment:
  - Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
  - Add 30 μL of the viability reagent to each well.
  - Mix the contents by orbital shaking for 5 minutes.



- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

## **Data Presentation and Analysis**

The quantitative data from the cell viability assays should be summarized in tables to facilitate comparison and interpretation.

Table 1: Dose-Response of Patient-Derived Organoids to Zanzalintinib

| Organoid Line | IC50 (μM) | 95% Confidence Interval |
|---------------|-----------|-------------------------|
| PDO-001       | 0.52      | 0.45 - 0.60             |
| PDO-002       | 1.25      | 1.10 - 1.42             |
| PDO-003       | 0.08      | 0.06 - 0.11             |

IC50 values are calculated from the dose-response curves using non-linear regression.

Table 2: Area Under the Curve (AUC) Analysis for Zanzalintinib Response

| Organoid Line | AUC  | Interpretation       |
|---------------|------|----------------------|
| PDO-001       | 15.8 | Sensitive            |
| PDO-002       | 35.2 | Moderately Resistant |
| PDO-003       | 8.9  | Highly Sensitive     |

AUC values provide a measure of the overall drug efficacy across the tested concentration range.

## Conclusion

The use of patient-derived organoids provides a physiologically relevant platform for evaluating the efficacy of targeted therapies like **Zanzalintinib**.[6][7] The protocols outlined in these application notes offer a systematic approach to assess the dose-dependent response of



individual patient tumors to **Zanzalintinib**, thereby facilitating preclinical drug development and guiding personalized treatment strategies.[8][9] The detailed methodologies and structured data presentation will enable researchers to generate robust and reproducible results, ultimately advancing the application of **Zanzalintinib** in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced nonclear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced nonclear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Facebook [cancer.gov]
- 5. Zanzalintinib (XL092) plus nivolumab in non-clear cell renal cell carcinoma: The randomized phase 3 STELLAR-304 study. ASCO [asco.org]
- 6. Patient-derived organoids in precision cancer medicine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoidon-a-Chip and Living Organoid Biobank [frontiersin.org]
- 10. biocompare.com [biocompare.com]
- 11. What is Zanzalintinib used for? [synapse.patsnap.com]
- 12. Zanzalintinib | C29H25FN4O5 | CID 139350422 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Exelixis Announces Zanzalintinib in Combination with an Immune Checkpoint Inhibitor Improved Overall Survival in STELLAR-303 Phase 3 Pivotal Trial in Patients with Metastatic Colorectal Cancer | Exelixis, Inc. [ir.exelixis.com]
- 14. researchgate.net [researchgate.net]



- 15. Establishment of patient-derived cancer organoids for drug-screening applications |
  COLAAB [animalmethodsbias.org]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Drug Sensitivity Assays of Human Cancer Organoid Cultures PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Evaluating Zanzalintinib Efficacy Using Patient-Derived Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#organoid-culture-techniques-for-testing-zanzalintinib-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com